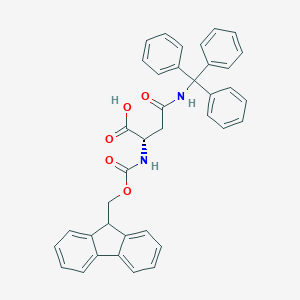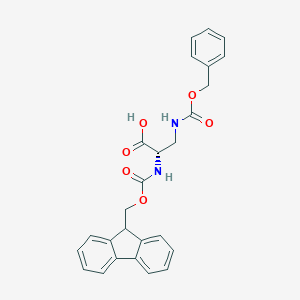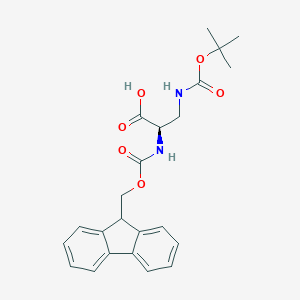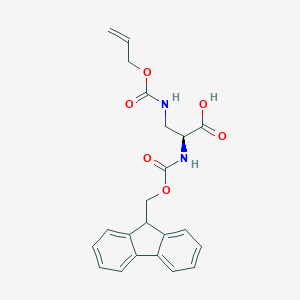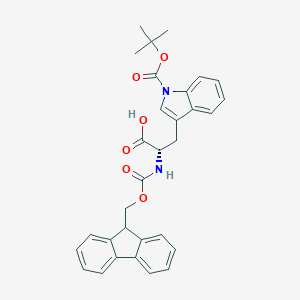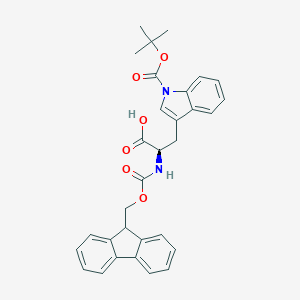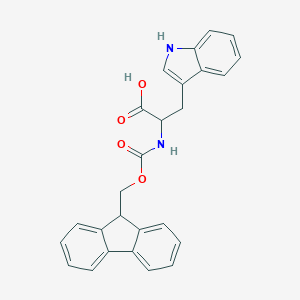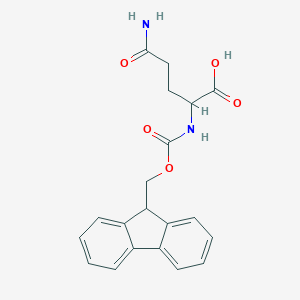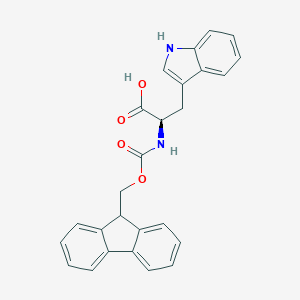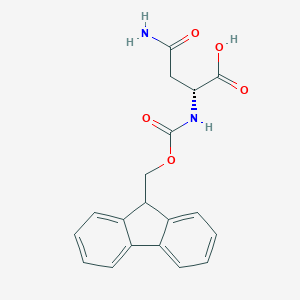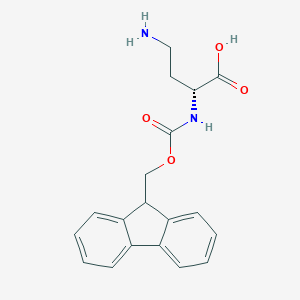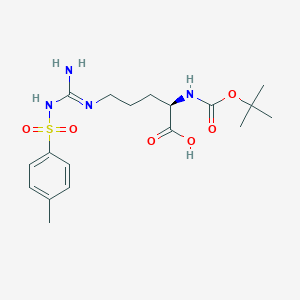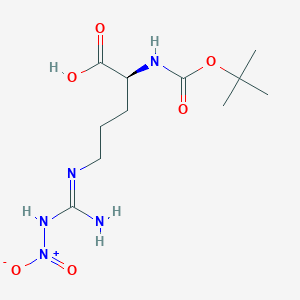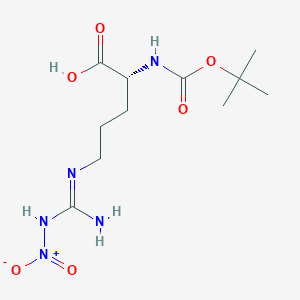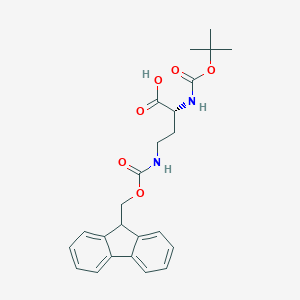
Boc-D-Dab(Fmoc)-OH
Übersicht
Beschreibung
Boc-D-Dab(Fmoc)-OH, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a compound with the molecular weight of 440.5 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for Boc-D-Dab(Fmoc)-OH is 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 .Physical And Chemical Properties Analysis
Boc-D-Dab(Fmoc)-OH has a molecular weight of 440.5 . It is a solid substance . The predicted boiling point is 670.9±55.0 °C and the predicted density is 1.243±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected Amino Acids : The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH, starting from Fmoc-Asp/Glu, has been described. This method is significant for creating specific amino acids with different protective groups, facilitating their use in peptide synthesis (Rao, Tantry, & Babu, 2006).
Peptide Synthesis : Facile synthesis methods for Nα-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) have been developed, demonstrating its utility in peptide synthesis, particularly in the preparation of polymyxin B heptapeptide (PMBH), which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).
Structure Characterization in Polypeptides : Studies on the synthesis and structure characterization of Fmoc-L-Lys (Boc)-Gly-OH provide insights into the role of Boc-D-Dab(Fmoc)-OH in polypeptides. These studies contribute to understanding the physical and chemical properties of these polypeptides and their potential applications (Zhao Yi-nan & Key, 2013).
Development of PNA Monomers : The development of a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization, as seen in the synthesis and oligomerization of Fmoc/Boc-protected PNA monomers, shows the utility of Boc-D-Dab(Fmoc)-OH in creating specific PNA structures (St Amant & Hudson, 2012).
Preparation of Non-proteinogenic Amino Acid Esters : The preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using Boc-D-Dab(Fmoc)-OH is crucial for developing novel amino acid derivatives with specific properties (Temperini et al., 2020).
Study of Peptide Secondary Structure : Research on the Merrifield peptide synthesis using NIR Fourier-transform Raman spectroscopy, where Fmoc acts as the N-α-protecting group, provides insights into how Boc-D-Dab(Fmoc)-OH and similar compounds influence the secondary structure of peptides (Larsen et al., 1993).
Hydrogelation and Self-Assembly : The study of self-assembly and hydrogelation properties of Fmoc-tripeptides, including those using Boc-D-Dab(Fmoc)-OH, highlights its role in forming distinct self-assembled structures, which can be critical for hydrogel properties (Cheng et al., 2010).
Introduction of Fmoc and Alloc Protecting Groups : Research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups, free of side reactions, underscores the importance of Boc-D-Dab(Fmoc)-OH in peptide chemistry (Khattab et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927270 | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Dab(Fmoc)-OH | |
CAS RN |
131570-57-5 | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



